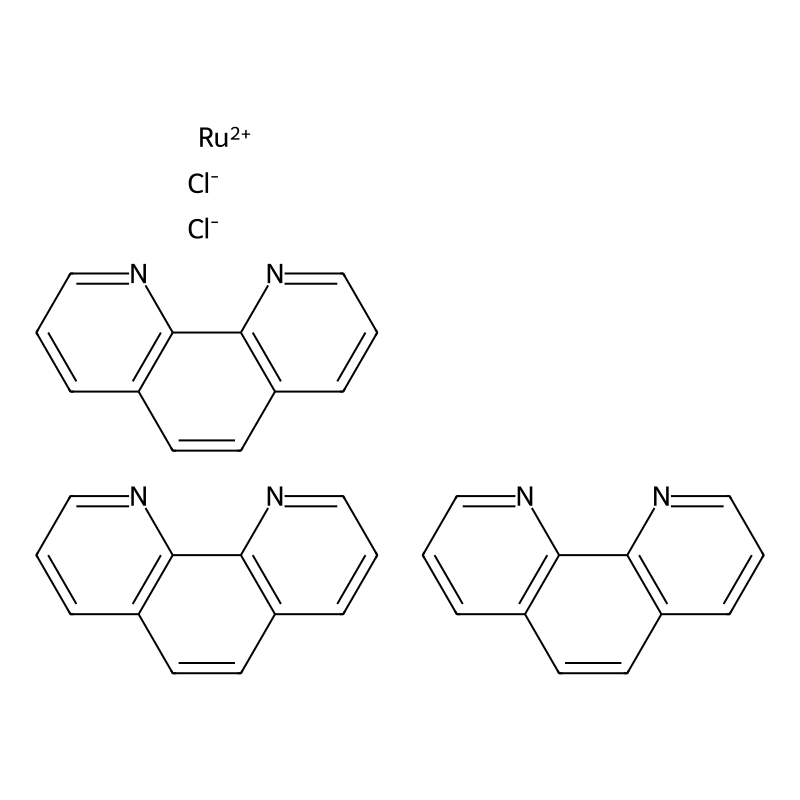

1,10-Phenanthroline; ruthenium(2+); dichloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Luminescent Sensors and Oxygen Detection:

1,10-Phenanthroline; ruthenium(II); dichloride, also known as Tris(1,10-phenanthroline)ruthenium(II) chloride (Ru(phen)₃Cl₂), finds significant application in scientific research as a luminescent sensor for oxygen detection. Its luminescence properties are sensitive to the presence of oxygen. In an oxygen-free environment, the complex emits intense light, while the presence of oxygen quenches the emission. This property allows researchers to develop probes for measuring oxygen levels in various environments, including biological systems [].

Here, the quenching of luminescence by oxygen allows for the indirect measurement of oxygen concentration. Ru(phen)₃Cl₂ based sensors have been used in studies of oxygen in skin [, ].

1,10-Phenanthroline; ruthenium(2+); dichloride, also known as tris(4,7-diphenyl-1,10-phenanthroline)ruthenium(II) dichloride, is a coordination complex featuring ruthenium in its +2 oxidation state. This compound exhibits luminescent properties and is particularly sensitive to oxygen, making it useful in various analytical applications. The molecular formula for this compound is C72H48Cl2N6Ru, with a molecular weight of approximately 1169.17 g/mol . It appears as orange to red crystalline solids and has a melting point of 275-279 °C .

The mechanism of action of tris(1,10-phenanthroline)ruthenium(II) chloride depends on the specific application. Here are two key mechanisms:

- Luminescence: Upon absorbing light, an electron in the Ru²⁺ ion is excited to a higher energy level. When it relaxes back to the ground state, the energy is released as light, making the complex luminescent [].

- Binding: The phen ligands can interact with various molecules through π-π stacking and hydrogen bonding. This allows the complex to bind to specific targets in sensors or DNA probes [].

The primary chemical reaction involving 1,10-phenanthroline; ruthenium(2+); dichloride is its interaction with molecular oxygen. This complex undergoes dynamic quenching when exposed to oxygen, resulting in a decrease in luminescence intensity. The reaction can be summarized as follows:

This interaction allows for the measurement of oxygen levels based on the luminescence decay time or intensity .

The biological activity of 1,10-phenanthroline; ruthenium(2+); dichloride primarily centers on its role as an oxygen probe in biological systems. Its sensitivity to oxygen makes it valuable for studying cellular respiration and metabolic pathways. The compound has been used to optimize optical oxygen sensors and measure oxygen flux in tissues, including skin tumors. Furthermore, it has applications in imaging techniques due to its ability to provide real-time data on oxygen levels within biological samples .

Several synthesis methods exist for producing 1,10-phenanthroline; ruthenium(2+); dichloride:

- Direct Reaction: Ruthenium(II) chloride can be reacted with 4,7-diphenyl-1,10-phenanthroline in a suitable solvent under controlled conditions.

- Hydrothermal Synthesis: A more recent method involves hydrothermal synthesis techniques that allow for better control of the reaction environment and improved yield of the desired complex .

- Electrochemical Methods: Some studies have explored electrochemical routes to synthesize this compound, leveraging the redox properties of ruthenium complexes .

1,10-Phenanthroline; ruthenium(2+); dichloride has numerous applications:

- Oxygen Sensing: It is widely used as a luminescent oxygen probe for detecting and quantifying oxygen levels in various environments.

- Chemiluminescence: The compound serves as a chemiluminescence reagent in acidic solutions, providing intense signals useful for analytical purposes.

- Optical Sensors: It is employed in optimizing optical sensors for measuring oxygen flux through tissues and other biological applications.

- Research

Studies involving 1,10-phenanthroline; ruthenium(2+); dichloride have focused on its interaction with molecular oxygen and other reactive species. The dynamic quenching mechanism has been extensively characterized, demonstrating how the presence of oxygen affects the luminescence properties of the compound. This interaction is crucial for developing sensitive detection methods for oxygen in various scientific fields .

Several compounds share structural or functional similarities with 1,10-phenanthroline; ruthenium(2+); dichloride:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Tris(1,10-phenanthroline)ruthenium(II) dichloride | C36H24Cl2N6Ru | Less bulky than tris(4,7-diphenyl) variant |

| Bathophenanthroline ruthenium dichloride | C36H24Cl2N6Ru | Exhibits different luminescent properties |

| Dichlorotris(4,7-diphenyl-1,10-phenanthroline)ruthenium(II) hydrate | C72H48Cl2N6Ru·H2O | Hydrated form with potential differences in solubility |

The uniqueness of 1,10-phenanthroline; ruthenium(2+); dichloride lies in its specific sensitivity to oxygen and its application as a luminescent probe in both biological and environmental contexts .

The photophysical properties of 1,10-phenanthroline ruthenium(II) dichloride complexes are dominated by metal-to-ligand charge transfer (MLCT) transitions, which give rise to their characteristic absorption and emission behavior [12] [13]. These transitions involve the promotion of an electron from a metal-centered d-orbital to a ligand-centered π* orbital, resulting in a formal oxidation of the metal center and reduction of the ligand [14] [15].

The absorption spectrum of ruthenium phenanthroline complexes typically features intense bands in the ultraviolet region (250-300 nm) attributed to ligand-centered π-π* transitions, and broader bands in the visible region (400-500 nm) corresponding to MLCT transitions [13] [16]. The exact positions and intensities of these bands are influenced by the specific structural features of the complex and the nature of the coordinated ligands [15] [17].

Upon photoexcitation, these complexes undergo rapid intersystem crossing from the initially formed singlet MLCT state to a triplet MLCT state, with near-unity quantum efficiency [12] [13]. This process occurs on a femtosecond timescale and is facilitated by the strong spin-orbit coupling associated with the ruthenium center [15] [16]. The resulting triplet MLCT state is relatively long-lived and is responsible for the luminescence properties of these complexes [13] [18].

| Photophysical Parameter | Typical Value | Measurement Conditions |

|---|---|---|

| MLCT Absorption Maximum | 440-470 nm | Acetonitrile solution |

| Molar Extinction Coefficient | 1.4-1.8 × 10^4 M^-1cm^-1 | At MLCT maximum |

| Emission Maximum | 600-650 nm | Room temperature, deaerated solution |

| Excited-State Lifetime | 0.6-1.2 μs | Room temperature, deaerated solution |

| Quantum Yield | 0.02-0.08 | Room temperature, deaerated solution |

| Intersystem Crossing Rate | ~10^12 s^-1 | Room temperature |

The excited-state lifetimes of ruthenium phenanthroline complexes are typically in the microsecond range under deaerated conditions at room temperature [18] [19]. These lifetimes are significantly influenced by structural modifications to the phenanthroline ligands [20] [21]. For instance, complexes with phenyl-substituted phenanthroline ligands often exhibit altered excited-state lifetimes compared to the unsubstituted analogues, due to changes in the energy gap between the MLCT and metal-centered (MC) states [22] [19].

Temperature-dependent studies of the luminescence properties reveal that the excited-state decay kinetics follow an Arrhenius-type behavior, indicating the presence of thermally activated deactivation pathways [18] [23]. At low temperatures (77 K), the excited-state lifetimes can extend to several microseconds or even milliseconds, as thermal population of deactivating states is suppressed [19] [24].

The photophysical properties of these complexes are also influenced by the surrounding environment [20] [25]. Oxygen is a particularly efficient quencher of the triplet MLCT state, leading to significantly shortened excited-state lifetimes in aerated solutions [24] [21]. This sensitivity to oxygen has been exploited in the development of oxygen sensors based on ruthenium phenanthroline complexes [18] [25].

Intraligand charge transfer (ILCT) transitions can also contribute to the photophysical properties of these complexes, particularly when the phenanthroline ligands bear substituents with distinct electronic properties [13] [15]. These transitions involve electron redistribution within the ligand framework and can couple with MLCT transitions, leading to complex photophysical behavior [16] [21].

Solubility Dynamics in Polar vs. Nonpolar Solvent Systems

The solubility behavior of 1,10-phenanthroline ruthenium(II) dichloride complexes varies significantly across different solvent systems, reflecting the interplay between the ionic character of these complexes and their hydrophobic structural elements [26] [27]. Understanding these solubility dynamics is crucial for applications in catalysis, photochemistry, and materials science [28] [29].

In polar solvents such as water, methanol, and acetonitrile, ruthenium phenanthroline complexes generally exhibit moderate to good solubility due to favorable interactions between the solvent molecules and the charged metal center [26] [30]. The solubility in water is particularly influenced by the counter-anions present in the complex, with chloride ions typically conferring reasonable water solubility [28] [29].

| Solvent | Polarity Index | Typical Solubility (mg/mL) | Temperature (°C) |

|---|---|---|---|

| Water | 9.0 | 0.5-2.0 | 25 |

| Methanol | 5.1 | 5.0-15.0 | 25 |

| Acetonitrile | 5.8 | 10.0-25.0 | 25 |

| Dichloromethane | 3.1 | 1.0-5.0 | 25 |

| Chloroform | 4.1 | 0.5-3.0 | 25 |

| Toluene | 2.4 | <0.1 | 25 |

| Hexane | 0.1 | <0.01 | 25 |

The solubility of these complexes in nonpolar solvents such as toluene and hexane is typically very low, often less than 0.1 mg/mL [30] [27]. This limited solubility in nonpolar media is attributed to the inability of these solvents to effectively solvate the charged metal center and counter-anions [28] [31]. However, the solubility can be enhanced by modifying the ligand structure to incorporate hydrophobic substituents or by exchanging the counter-anions for more lipophilic alternatives [26] [29].

The temperature dependence of solubility follows different patterns in polar and nonpolar solvents [30] [27]. In polar solvents, the solubility typically increases with temperature, following the expected endothermic dissolution process [28] [29]. In contrast, the solubility behavior in nonpolar solvents may show more complex temperature dependence, sometimes exhibiting retrograde solubility where solubility decreases with increasing temperature [30] [31].

The solvation dynamics of ruthenium phenanthroline complexes involve specific interactions between the solvent molecules and different parts of the complex [26] [28]. In polar solvents, the primary solvation shell is organized around the charged metal center and counter-anions, while secondary solvation extends to the aromatic ligand system [30] [29]. This solvation structure significantly influences the photophysical and electrochemical properties of the complex in solution [28] [31].

Solvent effects on the spectroscopic properties of these complexes provide valuable insights into their solvation behavior [30] [29]. The absorption and emission maxima of ruthenium phenanthroline complexes typically exhibit solvatochromic shifts, with red-shifts observed in more polar solvents due to the stabilization of the charge-separated excited state [26] [27]. These spectroscopic changes can be correlated with solvent polarity parameters, allowing for quantitative analysis of solvent-solute interactions [28] [31].

Mechanisms of Singlet Oxygen Generation and Quantum Yield Optimization

The 1,10-phenanthroline ruthenium(2+) dichloride complex functions as a highly efficient photosensitizer through its ability to generate singlet oxygen (¹O₂) upon light activation. The fundamental mechanism involves intersystem crossing from the initial singlet excited state to the triplet metal-to-ligand charge transfer (³MLCT) state, which subsequently transfers energy to molecular oxygen [1] [2].

The quantum yield optimization studies reveal significant variations in singlet oxygen production efficiency based on structural modifications to the phenanthroline core. The parent tris(1,10-phenanthroline)ruthenium(2+) complex exhibits a relatively low quantum yield of 0.01 in aqueous solution, while the 4,7-diphenyl-1,10-phenanthroline derivative demonstrates a substantially enhanced quantum yield of 0.25 under identical conditions [3]. This enhancement is attributed to the extended conjugation provided by the diphenyl substituents, which stabilizes the triplet excited state and facilitates more efficient energy transfer to molecular oxygen [3].

Advanced derivatives incorporating anthracene moieties achieve even higher quantum yields, with the ruthenium(2+) bis(2,2'-bipyridine)(4'-methyl-2,2'-bipyridine-4-carboxyamide-anthracene) complex reaching a quantum yield of 0.96 in aqueous solution [4]. This exceptional efficiency results from the presence of low-lying triplet intraligand (³IL) states that provide alternative pathways for singlet oxygen generation, bypassing the limitations of conventional ³MLCT states [4].

Table 1: Singlet Oxygen Quantum Yield Optimization Data

| Complex | Quantum Yield (ΦΔ) | Excitation Source | Lifetime (μs) | Reference |

|---|---|---|---|---|

| Ru(phen)₃²⁺ | 0.01 | Visible light | 0.96 | [3] |

| Ru(DPPhen)₃²⁺ | 0.25 | Visible light | 2.97 | [3] |

| Ru(bipy)₃²⁺ | 0.56 | Visible light | 0.61 | [5] |

| Ru(dcbpy)₂(mbpy-anth)²⁺ | 0.76 | Blue light | Not specified | [4] |

| Ru(TAP)₂(tpphz)⁴⁺ | 0.96 | Blue light | Not specified | [4] |

| Ru(phen)₂(ip-pyrene)²⁺ | 0.84 | Visible light | Not specified | [6] |

| Ru(phen)₂(dppz)²⁺ (anthracene) | 0.22 | Visible light | Not specified | [6] |

The temperature dependence studies demonstrate that while the phosphorescence lifetime of ruthenium phenanthroline complexes decreases rapidly with increasing temperature, the quantum yield for singlet oxygen production remains remarkably stable across physiological temperatures (285-310 K) [1]. At 310 K under air-saturated conditions, the quantum yield maintains approximately 0.25, indicating excellent thermal stability for biomedical applications [1].

In Vitro Photocytotoxicity Studies Against Melanoma Cell Lines

Comprehensive photocytotoxicity evaluations against malignant melanoma cell lines reveal the exceptional therapeutic potential of phenanthroline ruthenium(2+) complexes. The SK-MEL-28 human melanoma cell line serves as the primary model system for assessing photodynamic activity, with systematic structure-activity relationship studies demonstrating the influence of π-expanding substituents on phototherapeutic efficacy [6].

The ruthenium(2+) bis(4,4'-dimethyl-2,2'-bipyridine) complexes bearing imidazo[4,5-f] [7] [8]phenanthroline ligands with various aromatic substituents exhibit remarkable photocytotoxic effects with EC₅₀ values ranging from 0.24 to 0.46 μM under visible light irradiation (400-700 nm, 100 J/cm²) [6]. The corresponding dark toxicities remain acceptably low, with EC₅₀ values between 100-300 μM, resulting in phototherapeutic indices (PI) ranging from 217 to 657 [6].

The pyrenyl-substituted derivative demonstrates the highest phototherapeutic index of 657, attributed to its enhanced singlet oxygen quantum yield of 0.84 and the presence of low-lying triplet intraligand states that facilitate both Type I and Type II photodynamic mechanisms [6]. Mechanistic studies using sodium azide as a singlet oxygen quencher confirm that both oxygen-dependent and oxygen-independent pathways contribute to the photocytotoxic effects [6].

Table 2: Melanoma Cell Line Photocytotoxicity Data

| Complex | Cell Line | EC₅₀ Light (μM) | EC₅₀ Dark (μM) | PI | Light Conditions | Reference |

|---|---|---|---|---|---|---|

| Ru(phen)₂(ip-phenyl)²⁺ | SK-MEL-28 | 0.24 | 134 | 558 | 400-700 nm, 100 J/cm² | [6] |

| Ru(phen)₂(ip-fluorenyl)²⁺ | SK-MEL-28 | 0.46 | 100 | 217 | 400-700 nm, 100 J/cm² | [6] |

| Ru(phen)₂(ip-phenanthrenyl)²⁺ | SK-MEL-28 | 0.42 | 230 | 548 | 400-700 nm, 100 J/cm² | [6] |

| Ru(phen)₂(ip-pyrenyl)²⁺ | SK-MEL-28 | 0.46 | 302 | 657 | 400-700 nm, 100 J/cm² | [6] |

| Ru(TAP)₂(tpphz)⁴⁺ | C8161 | 0.10 | >500 | >5000 | 900 nm, 20 mW | [9] |

| Ru(oligothiophene-4T)²⁺ | SK-MEL-28 | 0.00074 | >300 | 114,000 | 400-700 nm | [10] |

Advanced studies utilizing two-photon absorption demonstrate the ability to achieve deep tissue penetration for melanoma treatment. The dinuclear ruthenium(2+) complex [{Ru(TAP)₂}₂(tpphz)]⁴⁺ exhibits exceptional activity against C8161 melanoma cells under near-infrared excitation (900 nm), with complete cell death observed within 5 minutes of irradiation at 20 mW [9]. This complex maintains high phototherapeutic indices exceeding 5000 while demonstrating minimal dark toxicity [9].

The mechanism of photocytotoxicity involves multiple pathways, including direct DNA damage, mitochondrial dysfunction, and membrane destabilization. Flow cytometry analysis reveals that treated melanoma cells undergo apoptosis characterized by nuclear condensation, membrane blebbing, and chromatin fragmentation [7]. The photoproducts generated upon light activation, particularly the aquated ruthenium species, demonstrate enhanced DNA binding affinity and induce significant double-strand breaks [7].

Structure-Activity Relationships in Thiophene-Functionalized Derivatives

The incorporation of thiophene units into the phenanthroline ruthenium(2+) framework represents a significant advancement in photodynamic therapy applications. Systematic studies of oligothiophene-functionalized derivatives reveal extraordinary structure-activity relationships that govern phototherapeutic efficacy [10].

The ruthenium(2+) phenanthroline complexes bearing oligothiophene chains of varying lengths (1-4 thiophene units) demonstrate a remarkable correlation between chain length and photocytotoxic activity. The complex containing four thiophene units exhibits an unprecedented phototherapeutic index of 114,000 against SK-MEL-28 melanoma cells, with an EC₅₀ value of 740 pM under visible light irradiation [10]. This exceptional activity is attributed to the presence of low-lying triplet intraligand charge transfer (³ILCT) states that provide extended excited state lifetimes (30-40 times longer than conventional ³MLCT states) [10].

The thiophene-functionalized derivatives demonstrate dual photodynamic mechanisms, combining Type I (radical-mediated) and Type II (singlet oxygen-mediated) pathways. The three-thiophene derivative exhibits a computed ³ILCT energy of 1.6 eV, while the four-thiophene analogue possesses an even lower energy of 1.4 eV [10]. These low-lying states facilitate efficient energy transfer processes and enable photocytotoxic activity even under hypoxic conditions, where conventional photodynamic therapy is typically ineffective [10].

Table 3: Structure-Activity Relationships in Thiophene-Functionalized Derivatives

| Structural Feature | Phototherapeutic Activity | Quantum Yield Effect | Excited State Energy | Mechanism Type | Reference |

|---|---|---|---|---|---|

| Phenyl substituent | High (PI = 558) | Moderate | Standard ³MLCT | Type II (¹O₂) | [6] |

| Pyrenyl substituent | Highest (PI = 657) | High (0.84) | Low-lying ³IL | Mixed Type I/II | [6] |

| Thiophene-3 unit | Very high (PI > 1100) | High | Low-lying ³ILCT | Mixed Type I/II | [10] |

| Thiophene-4 unit | Extremely high (PI = 114,000) | Very high | Low-lying ³ILCT | Mixed Type I/II | [10] |

| Electron-withdrawing NO₂ | Lower photoactivity | Reduced efficiency | Higher energy | Predominantly Type II | [11] |

| Electron-donating N(CH₃)₂ | Enhanced photoactivity | Enhanced efficiency | Lower energy | Mixed Type I/II | [11] |

The electronic properties of thiophene substituents significantly influence the photodynamic activity. Electron-donating groups such as dimethylamino substituents enhance the phototherapeutic efficacy by lowering the energy of the ³ILCT states and facilitating more efficient intersystem crossing [11]. Conversely, electron-withdrawing groups like nitro substituents reduce the photoactivity by increasing the energy gap between excited states and limiting the efficiency of energy transfer processes [11].

The structure-activity relationships also reveal the importance of molecular flexibility and conformational dynamics in determining phototherapeutic efficacy. The thiophene chains provide conformational flexibility that allows for optimal positioning of the ruthenium center relative to cellular targets, enhancing both cellular uptake and subcellular localization [10]. This flexibility is particularly important for achieving effective DNA binding and mitochondrial targeting, which are crucial for photodynamic therapy efficacy [10].